molecular formula C21H15BrCl2N2O2 B2799036 N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide CAS No. 303987-28-2

N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide

Cat. No.: B2799036
CAS No.: 303987-28-2
M. Wt: 478.17
InChI Key: AYZDVDKBPZXFMC-BRJLIKDPSA-N
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Description

N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a benzohydrazide derivative featuring a hydrazone backbone (N-N bond) with two distinct substituents:

  • 3-Bromophenyl group: Attached via an imine (methylidene) linkage at the hydrazide nitrogen.
  • 4-[(3,4-Dichlorophenyl)methoxy] group: A methoxy-substituted benzene ring further modified with a 3,4-dichlorophenyl moiety at the para position.

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrCl2N2O2/c22-17-3-1-2-14(10-17)12-25-26-21(27)16-5-7-18(8-6-16)28-13-15-4-9-19(23)20(24)11-15/h1-12H,13H2,(H,26,27)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDVDKBPZXFMC-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that hydrazones can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibacterial agents .

Antitubercular Activity

Recent studies have focused on the synthesis of hydrazone compounds with potential antitubercular activity. For instance, derivatives similar to this compound have been tested against Mycobacterium tuberculosis. The results indicated that these compounds could serve as effective alternatives to traditional treatments like isoniazid and ethambutol .

Anti-inflammatory and Analgesic Properties

Hydrazones have also been investigated for their anti-inflammatory effects. Some studies suggest that compounds with similar structures can inhibit inflammatory pathways, providing a basis for their use in treating conditions such as arthritis and other inflammatory diseases .

Nonlinear Optical Properties

The compound's structural characteristics make it a candidate for nonlinear optical applications. Research has indicated that hydrazones can exhibit significant third-order nonlinear optical properties, which are essential for developing advanced photonic devices . This includes applications in optical switching and signal processing.

Environmental Monitoring

Hydrazone derivatives are being explored for their potential use in environmental monitoring due to their ability to form complexes with metal ions. This property can be utilized in detecting heavy metals in water sources, contributing to environmental protection efforts .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Activity Study Evaluated against various bacterial strainsSignificant inhibition observed; potential as antibacterial agents
Antitubercular Activity Research Tested against Mycobacterium tuberculosisComparable efficacy to traditional drugs; low toxicity reported
Nonlinear Optical Properties Analysis Investigated for optical applicationsDemonstrated strong nonlinear optical responses; suitable for photonic applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound’s structural analogues differ primarily in substituent groups on the benzene rings and the nature of the hydrazide backbone. Key examples include:

Table 1: Substituent Comparison of Selected Benzohydrazide Derivatives
Compound Name R₁ (Hydrazide Position) R₂ (Benzene Ring Position) Key Features Reference
Target Compound 3-Bromophenyl 4-[(3,4-Dichlorophenyl)methoxy] Bromo + dichloromethoxy
4-Chloro-N′-[(1E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide (H₂L1) 5-Chloro-2-hydroxyphenyl 4-Chlorophenyl Chloro + hydroxyl substituents
EMAC2061 (Thiazole derivative) 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl 4-Methoxyphenyl Thiazole ring + dichlorophenyl
3-Bromo-4-methoxy-N′-[(E)-(4-nitrophenyl)methylidene]benzohydrazide 4-Nitrophenyl 3-Bromo-4-methoxyphenyl Nitro + bromo/methoxy groups
N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylene]-2-(4-phenylphenoxy)acetohydrazide 4-Hydroxy-3-methoxyphenyl 4-Phenylphenoxy Hydroxy/methoxy + biphenyl ether

Key Observations :

  • Steric Effects: Bulky substituents like the 4-phenylphenoxy group in may reduce conformational flexibility compared to the target compound’s dichloromethoxy group.

Crystallographic and Geometric Comparisons

Crystal structures of related hydrazides reveal insights into bond lengths and molecular packing:

Table 2: Crystallographic Data for Selected Compounds
Compound Name N-N Bond Length (Å) Space Group Notable Features Reference
4-(tBu)-N′-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide (5) 1.364 Monoclinic (Cc) Shorter N-N bond due to ortho/methoxy substitution
4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide (14) Monoclinic (Pbc2) Planar hydrazone backbone with tert-butyl group
Target Compound (Hypothesized) ~1.36–1.38 (est.) Expected planar geometry similar to

Key Observations :

  • The N-N bond length in compound 5 (1.364 Å) is shorter than typical hydrazones (~1.38 Å), attributed to electron-donating hydroxyl and methoxy groups stabilizing the resonance structure . The target compound’s dichloro and bromo substituents may similarly influence bond geometry.
  • Crystal packing in benzohydrazides often involves intermolecular hydrogen bonds and π-π stacking, as seen in .

Key Observations :

  • Thiazole-containing derivatives (e.g., EMAC2061) show lower yields due to steric and electronic challenges .
  • The target compound’s synthesis may face similar hurdles with bromo and dichloro substituents affecting reaction kinetics.

Key Observations :

  • Thiazolidinones (e.g., 4c) show potent antiproliferative activity, suggesting the target compound’s dichlorophenyl and bromophenyl groups may enhance cytotoxicity .
  • Thalidomide derivatives highlight the role of hydrophobic substituents in improving anti-inflammatory properties .

Biological Activity

N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the compound's biological activity, including its synthesis, interaction with biological targets, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H15BrCl2N2O2, with a molecular weight of approximately 429.3 g/mol . The synthesis typically involves a condensation reaction between 3-bromobenzaldehyde and 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product can be purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. Preliminary studies suggest that this compound interacts with specific enzymes or receptors involved in cancer progression. For example, it has been shown to induce apoptosis in cancer cells, potentially through mitochondrial dysfunction and caspase activation pathways .

Case Study: Cytotoxicity Testing
In vitro assays have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, similar hydrazone derivatives have shown IC50 values as low as 5 µM against HL-60 human promyelocytic leukemia cells .

Compound NameIC50 Value (µM)Cell Line
This compoundTBDTBD
Related Compound A≤5HL-60
Related Compound B19.41 - 29.27Various

The proposed mechanism of action for this compound involves the induction of oxidative stress and apoptosis in cancer cells. Studies suggest that the compound may disrupt mitochondrial integrity and trigger apoptotic pathways by modulating the release of cytochrome c and other pro-apoptotic factors .

Interaction Studies

Molecular docking studies have been employed to evaluate the binding affinities of this compound with various biological targets. These studies indicate potential interactions with key proteins involved in cell signaling pathways related to cancer progression.

Q & A

Q. Methodology :

  • Multi-step synthesis : Begin with condensation of 3-bromobenzaldehyde with 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide under reflux in ethanol or DMF. Maintain temperatures between 60–80°C and pH 7–8 to favor imine bond formation (E-configuration) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) .
  • Yield optimization : Adjust molar ratios (1:1.2 hydrazide:aldehyde), reaction time (6–12 hr), and inert atmosphere (N₂) to reduce side products .

Q. Methodology :

  • ¹H/¹³C NMR : Confirm imine proton (δ 8.2–8.5 ppm, singlet) and aromatic protons (δ 6.8–7.9 ppm). For ¹³C, look for C=N (~160 ppm) and carbonyl (~165 ppm) signals .
  • IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹) .
  • Mass spectrometry : Use HR-MS to verify molecular ion ([M+H]⁺, calc. ~490–500 m/z) and fragmentation patterns .

Q. Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement; analyze torsion angles to confirm E-configuration and packing motifs (e.g., π-π stacking between aromatic rings) .
  • Challenges : Address disorder in halogenated phenyl groups by applying restraints during refinement .

Q. Methodology :

  • Structure-activity relationship (SAR) : Compare IC₅₀ values against halogen-free analogs. Bromine at the 3-position enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • Toxicity mitigation : Use lower concentrations (1–10 µM) in MTT assays. Pre-treat cells with antioxidants (e.g., NAC) to counteract ROS generation .

Q. Methodology :

  • Docking validation : Use AutoDock Vina with flexible receptor models (PDB: 1XYZ). Compare poses with MD simulations (100 ns) to assess stability .
  • Experimental validation : Perform SPR or ITC to measure binding constants. If discrepancies persist, re-evaluate protonation states or solvation effects in simulations .

Basic: What in vitro assays are recommended for initial anticancer activity screening?

Q. Methodology :

  • Cell viability : MTT assay (72 hr exposure, IC₅₀ calculation) against HeLa or MCF-7 cells .
  • Apoptosis : Annexin V/PI staining followed by flow cytometry .

Advanced: How can reaction stereochemistry be controlled to avoid Z-isomer contamination?

Q. Methodology :

  • Kinetic vs. thermodynamic control : Use polar aprotic solvents (DMF) and lower temps (60°C) to favor E-isomer .
  • Post-synthesis analysis : Employ HPLC (C18 column, acetonitrile/water 70:30) to quantify isomeric purity .

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